1-Cyclopropylurea
Overview
Description
1-Cyclopropylurea is an organic compound with the molecular formula C4H8N2O. It is characterized by the presence of a cyclopropyl group attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylurea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of cyclopropylurea derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the cyclopropyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions to form substituted products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylurea derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclopropylamines .
Scientific Research Applications
1-Cyclopropylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications.
Medicine: The compound has potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropylurea depends on its specific application. In biochemical contexts, the compound can interact with enzymes and proteins, modulating their activity through covalent or non-covalent binding. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity and specificity for target proteins .
Molecular Targets and Pathways: this compound targets various molecular pathways, including those involved in enzyme catalysis and signal transduction. Its interactions with enzymes can inhibit or activate specific biochemical reactions, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Cyclopropylamine: Contains an amine group instead of a urea moiety. It is used in the synthesis of pharmaceuticals and agrochemicals.
Cyclopropylcarbinol: Contains a hydroxyl group and is used as an intermediate in organic synthesis.
Uniqueness: The presence of the urea moiety in 1-Cyclopropylurea imparts unique chemical and biological properties, distinguishing it from other cyclopropyl derivatives. Its ability to form stable complexes with biological molecules and its versatility in chemical reactions make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
cyclopropylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMGCKCDSPUQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297670 | |
Record name | N-cyclopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19757-64-3 | |
Record name | 19757-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-cyclopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopropylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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